(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide, also known as PTIO, is a compound that has gained significant attention in scientific research due to its potential as a nitric oxide scavenger. In
Scientific Research Applications
Endothelin Receptor Antagonists
A study by Harada et al. (2001) focused on the synthesis and structure-activity relationships of ethenesulfonamide derivatives as novel classes of ETA-selective endothelin receptor antagonists. This research highlighted the pharmacokinetic profiles and oral antagonistic activities of these compounds, with specific derivatives undergoing clinical trials due to their promising pharmacological profiles. This line of investigation suggests the potential application of ethenesulfonamide derivatives in managing conditions mediated by endothelin receptors, such as cardiovascular diseases Harada et al., 2001.
Antimicrobial and Anticancer Agents
Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, exhibiting potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study demonstrates the broad spectrum of biological activities that can be achieved with modifications to the sulfonamide backbone, suggesting the compound's utility in developing therapeutic agents for a range of diseases Küçükgüzel et al., 2013.
Antimicrobial Activity of Arylazopyrazole Derivatives
Sarvaiya et al. (2019) researched the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. The study underscored the effectiveness of these synthesized compounds against various bacteria and fungi, pointing to the application of these derivatives in addressing antimicrobial resistance Sarvaiya et al., 2019.
Carbonic Anhydrase Inhibitors
Nocentini et al. (2016) detailed the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, aiming to explore their inhibitory activity against carbonic anhydrase isoforms. The study revealed that these compounds are potent inhibitors of human carbonic anhydrases II, IX, and XII, suggesting their utility in treating conditions like glaucoma Nocentini et al., 2016.
pH-Responsive MRI Contrast Agents
Uzal-Varela et al. (2020) explored Mn2+ complexes containing sulfonamide groups for their pH-responsive relaxivity, potentially applicable as MRI contrast agents. This research offers insights into developing contrast agents that can provide targeted imaging based on the pH of the environment, useful in diagnosing and monitoring various diseases Uzal-Varela et al., 2020.
properties
IUPAC Name |
(E)-2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,14-11-16-7-3-1-4-8-16)21-18(15-22-19-12-13-20-22)17-9-5-2-6-10-17/h1-14,18,21H,15H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUKFXBSWABOC-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.